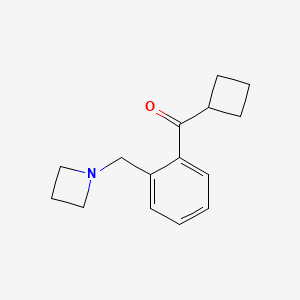

2-(Azetidinomethyl)phenyl cyclobutyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

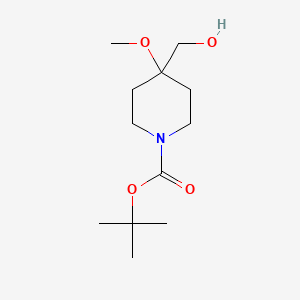

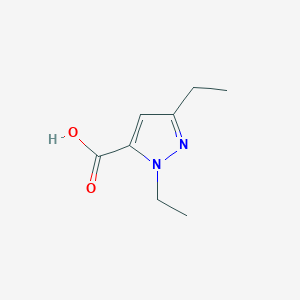

2-(Azetidinomethyl)phenyl cyclobutyl ketone (2-AMPCBK) is an important intermediate in the synthesis of a variety of organic compounds. It is used as a building block in the synthesis of drugs, fragrances, and other organic compounds. It is also used in the synthesis of cyclobutanol, a key intermediate in the synthesis of many drugs. 2-AMPCBK is a cyclic ketone with a cyclobutyl moiety. The cyclobutyl moiety is an important feature of this compound and provides the reactivity necessary for the synthesis of various organic compounds.

Applications De Recherche Scientifique

Asymmetric Epoxidation Catalysis

Research has shown that ketones containing N-aryl-substituted oxazolidinones, akin to structures involving 2-(Azetidinomethyl)phenyl cyclobutyl ketone, are investigated for their utility in the epoxidation of various olefins. The interaction between the phenyl group of the olefin and the oxazolidinone of the catalyst is key, with electron-withdrawing groups enhancing this interaction. This provides insights into the mechanism of ketone-catalyzed epoxidation and presents these ketones as viable candidates for practical applications in asymmetric synthesis (Shu et al., 2003).

β-Lactam Synthesis

Another significant application involves the synthesis of monocyclic-2-azetidinones from 3-phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, serving as a ketene source. This process highlights the controlled diastereoselectivity achievable through the hindrance in ketene and imines, where specific conditions lead to the exclusive formation of one isomer. This methodology underscores the potential of such ketone derivatives in the streamlined synthesis of β-lactams, pivotal in medicinal chemistry (Behzadi et al., 2015).

Enantioselective Catalysis

The preparation of enantiopure 2-acyl azetidines from 2-cyano azetidines showcases the versatility of these ketones in stereoselective reactions. The transformation into tertiary azetidinic amino alcohols and their application as catalysts for the enantioselective addition of diethylzinc to aldehydes exemplify the role of these compounds in achieving high enantioselectivities in synthetic chemistry (Couty & Prim, 2002).

Propriétés

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(12-6-3-7-12)14-8-2-1-5-13(14)11-16-9-4-10-16/h1-2,5,8,12H,3-4,6-7,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMJRQJGWQVTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643734 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-44-7 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)